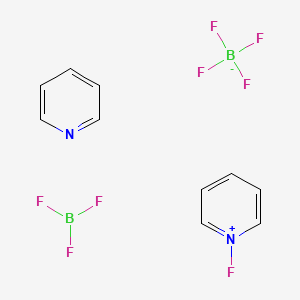

N-Fluoropyridinium pyridine heptafluorodiborate

Description

Properties

IUPAC Name |

1-fluoropyridin-1-ium;pyridine;trifluoroborane;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN.C5H5N.BF4.BF3/c6-7-4-2-1-3-5-7;1-2-4-6-5-3-1;2-1(3,4)5;2-1(3)4/h1-5H;1-5H;;/q+1;;-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSBNMUUTZSTDRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(F)(F)F.[B-](F)(F)(F)F.C1=CC=NC=C1.C1=CC=[N+](C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10B2F8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131307-35-2 | |

| Record name | 1-Fluoropyridinium Pyridine Heptafluorodiborate [Fluorinating Reagent] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Fluoropyridinium Pyridine Heptafluorodiborate: Synthesis, Mechanism, and Applications in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for a Controllable Electrophilic Fluorinating Agent

The strategic introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties conferred by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, can dramatically improve the efficacy and pharmacokinetic profiles of therapeutic agents. This has driven a continuous search for safe, effective, and selective fluorinating reagents. Among the arsenal of electrophilic fluorinating agents, N-fluoropyridinium salts have emerged as a versatile and widely applicable class of reagents.[1][2]

This technical guide provides a comprehensive overview of N-Fluoropyridinium pyridine heptafluorodiborate, a notable member of the N-fluoropyridinium family. We will delve into its synthesis, physicochemical properties, proposed mechanism of action, and its practical applications in organic synthesis, with a particular focus on its relevance to drug development. This guide is intended to be a valuable resource for researchers and scientists seeking to leverage the unique reactivity of this powerful fluorinating agent.

Physicochemical Properties and Structural Elucidation

This compound, often abbreviated as NFPy, is a salt consisting of an N-fluoropyridinium cation and a heptafluorodiborate anion ([B₂F₇]⁻).[3] It is a solid material with a reported melting point of 196-197°C.[3]

A Note on Structural Identity: It is crucial to note that some studies have suggested that the commercially available reagent may be a 1:1 mixture of N-fluoropyridinium tetrafluoroborate and N-hydropyridinium trifluorohydroxyborate, C₅H₅NF(C₅H₅NH)BF₄(BF₃OH), based on X-ray diffraction analysis.[1] Researchers should be aware of this potential heterogeneity when utilizing this reagent.

Table 1: Physicochemical and Spectral Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀B₂F₈N₂ | [4] |

| Molecular Weight | 331.81 g/mol | [4] |

| Melting Point | 196-197 °C | [3] |

| Appearance | Peach-colored to tan solid | [5] |

| ¹H NMR (CD₃CN) | 9.24 (dd, 2H), 8.5-8.8 (m, 4H), 7.9-8.4 (m, 4H) ppm | [5] |

| ¹⁹F NMR (CD₃CN) | 48.2 ppm (N-F), -150.1 ppm (B₂F₇⁻) (relative to CFCl₃) | [5] |

| ¹¹B NMR (CD₃CN) | -0.12 ppm (relative to NH₄BF₄) | [5] |

| Solubility | Soluble in acetonitrile. | [3] |

| Stability | Moisture sensitive.[6] Stable for indefinite storage under a dry atmosphere.[3] |

The Role of the Heptafluorodiborate Anion: The heptafluorodiborate anion (B₂F₇⁻) is a weakly coordinating anion. The stability of such anions is crucial for the overall stability and reactivity of the salt.[7] The low nucleophilicity of the B₂F₇⁻ anion prevents it from interfering with the fluorination reaction, allowing the N-fluoropyridinium cation to act as the primary electrophilic fluorine source.

Synthesis of this compound

The synthesis of this compound involves the direct fluorination of a pyridine-boron trifluoride complex.[3] This method avoids the hazardous formation of pyridine difluoride intermediates.[3]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the procedure described in patent literature.[5]

Materials:

-

Pyridine-boron trifluoride complex (C₅H₅N·BF₃)

-

Acetonitrile (anhydrous)

-

Fluorine gas (typically a 10% mixture in an inert gas like nitrogen)

-

Carbon tetrachloride (for trituration)

-

Acetone (for recrystallization)

Procedure:

-

Reaction Setup: In a suitable reaction vessel equipped with a gas inlet, a stirrer, and a cooling bath, dissolve the pyridine-boron trifluoride complex in anhydrous acetonitrile. The reaction should be conducted in a well-ventilated fume hood due to the use of fluorine gas.

-

Cooling: Cool the solution to ice bath temperature (approximately 0 °C).

-

Fluorination: Bubble a diluted mixture of fluorine gas (e.g., 10% F₂ in N₂) through the stirred solution. The flow rate and duration of fluorination will depend on the scale of the reaction. For example, for 0.0477 mol of the pyridine-boron trifluoride complex, fluorine (8 cc/min) diluted with nitrogen (68 cc/min) can be bubbled for 3 hours.[5]

-

Work-up: After the addition of fluorine is complete, triturate the reaction mixture with carbon tetrachloride and cool to induce precipitation of the product.

-

Purification: Collect the resulting solid by filtration. The crude product can be further purified by recrystallization from acetone to yield tan crystals of this compound.[5]

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Mechanism of Fluorination: A Single-Electron Transfer Pathway

The mechanism of fluorination by N-fluoropyridinium salts has been a subject of considerable investigation. While a direct nucleophilic attack on the fluorine atom (Sₙ2 mechanism) is conceivable, substantial evidence points towards a single-electron transfer (SET) mechanism as the predominant pathway, particularly for the fluorination of electron-rich substrates.[1]

The proposed SET mechanism involves the following key steps:

-

Electron Transfer: An electron is transferred from the nucleophilic substrate to the N-fluoropyridinium cation. This step generates a radical cation of the substrate and an N-fluoropyridinyl radical.

-

Fluorine Atom Transfer: The unstable N-fluoropyridinyl radical rapidly transfers a fluorine atom to the substrate radical cation.

-

Formation of Products: This transfer results in the formation of the fluorinated product and the corresponding pyridine molecule.

The feasibility of the SET pathway is supported by the electrochemical properties of N-F reagents. The reduction potential of this compound has been measured, providing a quantitative measure of its oxidizing power.[8]

Diagram 2: Proposed Single-Electron Transfer (SET) Mechanism

Caption: The proposed single-electron transfer mechanism for fluorination.

Applications in Organic Synthesis

This compound is a versatile reagent capable of fluorinating a wide range of organic substrates under mild conditions.[3] Its reactivity can be tuned by adjusting the reaction temperature.

Table 2: Applications of this compound in Fluorination Reactions

| Substrate Class | Example Substrate | Product | Reaction Conditions | Yield | Reference |

| Aromatics | Anisole | Fluoroanisole | Reflux in CH₂Cl₂ | - | [5] |

| Enol Acetates | 3-Pentanone enol acetate | 2-Fluoro-3-pentanone | 70-90 °C | - | [3] |

| Silyl Enol Ethers | Cyclohexanone trimethylsilyl enol ether | 2-Fluorocyclohexanone | 0-10 °C | - | [3] |

| Enamines | 1-Morpholino-1-cyclohexene | 2-Fluoro-1-morpholinocyclohexene | 15-35 °C | - | [3] |

| Sulfides | p-Chlorophenyl methyl sulfide | Fluoromethyl p-chlorophenyl sulfide | - | - | [2] |

The fluorination of enol derivatives, such as enol acetates and silyl enol ethers, proceeds efficiently, providing a valuable route to α-fluorocarbonyl compounds, which are important building blocks in medicinal chemistry.[3] The ability to fluorinate activated aromatic compounds and sulfides further highlights the broad utility of this reagent.

Comparative Reactivity

The fluorinating power of N-fluoropyridinium salts can be modulated by the electronic nature of the substituents on the pyridine ring.[1] A useful metric for comparing the reactivity of different N-F reagents is their reduction potential. A higher (less negative) reduction potential indicates a stronger oxidizing agent and, generally, a more powerful fluorinating agent.

Table 3: Reduction Potentials of Selected Electrophilic Fluorinating Reagents

| Reagent | Reduction Potential (Eₚ, V vs. SCE in MeCN) | Reference |

| N-Fluorobis(trifluoromethylsulfonyl)amine | +0.18 | [8] |

| 1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®) | -0.34 | [8] |

| This compound | -0.64 | [8] |

| N-Fluoropyridinium triflate | -0.77 | [8] |

| N-Fluorobenzenesulfonimide (NFSI) | -0.73 | [8] |

As indicated in the table, this compound is a moderately powerful fluorinating agent, with a reduction potential that is more negative than that of Selectfluor® but less negative than that of N-fluoropyridinium triflate. This intermediate reactivity can be advantageous for achieving selective fluorination in the presence of sensitive functional groups.

Safety and Handling

This compound is a corrosive and moisture-sensitive solid.[6] Proper safety precautions must be taken during its handling and use.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat and closed-toe shoes are required.

Handling Procedures:

-

Handle the reagent in a well-ventilated area, preferably within a chemical fume hood.[6]

-

Avoid inhalation of dust.[6]

-

Prevent contact with skin and eyes.[6]

-

Keep the container tightly closed and store in a cool, dry place away from moisture.[6]

In Case of Exposure:

-

Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.

-

Inhalation: Move the person to fresh air.

-

Ingestion: Do not induce vomiting. Rinse mouth with water.

In all cases of exposure, seek immediate medical attention. [6]

Conclusion

This compound is a valuable and versatile electrophilic fluorinating agent with a range of applications in organic synthesis. Its moderate reactivity, coupled with its ease of handling as a solid reagent, makes it an attractive choice for the introduction of fluorine into various organic molecules. A thorough understanding of its synthesis, proposed mechanism of action, and proper safety protocols, as outlined in this guide, is essential for its effective and safe utilization in the laboratory. As the demand for novel fluorinated compounds in drug discovery and materials science continues to grow, reagents like this compound will undoubtedly play an increasingly important role in advancing these fields.

References

-

Shain, D. & Slávik, J. Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry14 , 2448–2513 (2018). [Link]

-

Umemoto, T., Fukami, S., Nagayoshi, M. & Harasawa, K. N-Fluoropyridinium Triflate: An Electrophilic Fluorinating Agent. Organic Syntheses69 , 129 (1990). [Link]

- Lal, G. S.

- Lal, G. S.

-

Pankaj, S., Nutan, S., Amit, K. & Sunita, B. Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagents directed towards the synthesis of heterocycles. Organic & Medicinal Chemistry International Journal3 , (2017). [Link]

-

Umemoto, T. N-Fluoropyridinium Salts, Synthesis and Fluorination Chemistry. in Advances in Organic Synthesis (ed. Laali, K. K.) 159–181 (Bentham Science Publishers, 2006). [Link]

-

Laali, K. K. & Tanaka, M. Chemistry of N-fluoropyridinium salts. Chemical Society Reviews34 , 712–723 (2005). [Link]

-

This compound CAS#: 131307-35-2. ChemWhat. [Link]

-

Gilliard, R. J., He, S., Svatunek, D., Yaqoob, M. & Bertrand, G. Isolation and reactivity of a gold(I) hydroxytrifluoroborate complex stabilized by anion-π+ interactions. Chemical Science10 , 8743–8747 (2019). [Link]

-

Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. (2024). [Link]

-

Jena, P. & Kandalam, A. K. Stability and spectroscopic properties of singly and doubly charged anions. The Journal of Chemical Physics136 , 224308 (2012). [Link]

-

Warneke, J. et al. Relevance of π‐Backbonding for the Reactivity of Electrophilic Anions [B₁₂X₁₁]⁻ (X=F, Cl, Br, I, CN). Angewandte Chemie International Edition60 , 18433–18439 (2021). [Link]

-

Hannant, M. H. et al. The synthesis of new weakly coordinating diborate anions: anion stability as a function of linker structure and steric bulk. Dalton Transactions20 , 2415–2426 (2006). [Link]

Sources

- 1. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO1992012983A1 - A method of fluorinating by using this compound - Google Patents [patents.google.com]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemistryviews.org [chemistryviews.org]

- 8. researchgate.net [researchgate.net]

N-Fluoropyridinium Pyridine Heptafluorodiborate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic introduction of fluorine atoms into molecular scaffolds is a paramount technique for modulating physicochemical and biological properties. The unique attributes of fluorine, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] Among the arsenal of reagents developed for electrophilic fluorination, N-Fluoropyridinium salts have emerged as a versatile and widely utilized class of compounds.[4][5][6] This guide provides an in-depth technical overview of a specific and noteworthy member of this family: N-Fluoropyridinium pyridine heptafluorodiborate.

This document will delve into the synthesis, physicochemical properties, and applications of this reagent, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.

The Genesis of a Safer Fluorinating Agent: Synthesis and Structural Elucidation

The development of this compound was driven by the need for a cost-effective and safer alternative to existing electrophilic fluorinating agents, some of which involve hazardous intermediates.[7]

Synthetic Pathway

The synthesis of this compound is achieved through the direct fluorination of a pyridine-boron trifluoride complex.[7][8] This method circumvents the formation of the dangerously unstable pyridine difluoride.[7]

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol involves the use of elemental fluorine, which is extremely hazardous. This synthesis should only be performed by trained personnel in a specialized laboratory equipped with the necessary safety features, including a dedicated fume hood and appropriate personal protective equipment.

Materials:

-

Pyridine-boron trifluoride complex

-

Acetonitrile (anhydrous)

-

Fluorine gas (10% mixture in nitrogen)

-

Nitrogen gas (high purity)

Apparatus:

-

A three-necked, round-bottomed flask equipped with a gas inlet tube, a magnetic stirrer, and a gas outlet leading to a scrubber system.

-

Low-temperature cooling bath (e.g., dry ice/acetone).

Procedure:

-

A solution of pyridine-boron trifluoride complex in anhydrous acetonitrile is prepared in the reaction flask under an inert nitrogen atmosphere.

-

The reaction mixture is cooled to a temperature between -40°C and +35°C.[7]

-

A stream of 10% fluorine gas in nitrogen is bubbled through the stirred solution at a controlled rate.

-

The reaction progress is monitored by appropriate analytical techniques (e.g., ¹⁹F NMR).

-

Upon completion of the reaction, the fluorine gas flow is stopped, and the system is purged with nitrogen to remove any residual fluorine.

-

The resulting precipitate of this compound is isolated by filtration, washed with a suitable solvent, and dried under vacuum.

Caption: Synthesis of this compound.

A Note on Structural Integrity

While initially characterized as this compound, subsequent analysis by X-ray diffraction of a commercial sample suggested a revised structure: N-fluoropyridinium pyridinium tetrafluoroborate trifluorohydroxyborate.[8] This compound is described as a 1:1 mixture of the N-fluoropyridinium salt and the N-hydropyridinium salt, with the anions being BF₄⁻ and BF₃OH⁻.[8] For the purpose of this guide, we will refer to the compound by its commonly known name, this compound, while acknowledging this important structural clarification.

Physicochemical Properties: A Data-Driven Overview

This compound is a stable, non-hygroscopic crystalline solid, which makes it significantly easier to handle compared to many other fluorinating agents.[8] Its key physical and spectral properties are summarized in the table below.

| Property | Value | Reference |

| Appearance | Crystalline solid | [8] |

| Melting Point | 196-197 °C | [7] |

| Stability | Stable and non-hygroscopic | [8] |

| ¹⁹F NMR (vs. CFCl₃) | 48.2 ppm (1F, N-F), -150.1 ppm (7F, B₂F₇) | [7] |

| ¹H NMR (in CH₃CN) | 9.24 (dd, 2H), 8.5-8.8 (m, 4H), 7.9-8.4 (m, 4H) ppm | [7] |

| ¹¹B NMR (vs. NH₄BF₄) | -0.12 ppm | [7] |

Applications in Electrophilic Fluorination: A Practical Guide

This compound is a versatile electrophilic fluorinating agent capable of fluorinating a wide range of organic substrates.[7][9][10] The reactivity of the reagent can be influenced by the choice of solvent and reaction temperature, allowing for a degree of control over the fluorination process.[7]

General Considerations for Fluorination Reactions

-

Solvent Selection: Methylene chloride and acetonitrile are commonly used solvents for fluorination reactions with this reagent.[7]

-

Temperature Control: The optimal reaction temperature is substrate-dependent. For instance, the fluorination of enol acetates typically requires higher temperatures (70-90°C), whereas trimethylsilyl enol ethers react at much lower temperatures (0-10°C).[7]

Experimental Protocol: Fluorination of a Trimethylsilyl Enol Ether

This protocol provides a representative example of the use of this compound for the fluorination of an activated olefin.

Materials:

-

Trimethylsilyl enol ether substrate

-

This compound

-

Methylene chloride (anhydrous)

-

Saturated sodium bicarbonate solution

-

Water

-

Magnesium sulfate

Procedure:

-

The trimethylsilyl enol ether is dissolved in anhydrous methylene chloride under an inert atmosphere.

-

The solution is cooled to the appropriate temperature (typically between 0°C and 10°C).[7]

-

This compound is added to the reaction mixture in one portion.

-

The reaction is stirred at the same temperature and monitored by TLC or GC/MS until the starting material is consumed.

-

Upon completion, the reaction mixture is poured into water and extracted with methylene chloride.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and then with water.

-

The organic layer is dried over magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude fluorinated product.

-

The product is then purified by column chromatography.

Caption: General workflow for the fluorination of a silyl enol ether.

Mechanistic Insights: The Ongoing Discussion

The precise mechanism of electrophilic fluorination by N-F reagents remains a subject of active investigation and debate.[5] Two primary pathways have been proposed:

-

Sₙ2-type Mechanism: This pathway involves the nucleophilic attack of the substrate on the electrophilic fluorine atom of the N-F reagent, leading to the direct transfer of a fluorine cation equivalent.[9]

-

Single-Electron Transfer (SET) Mechanism: In this alternative mechanism, an initial single-electron transfer from the nucleophilic substrate to the N-F reagent occurs, generating a radical cation and a radical. Subsequent fluorine atom transfer then leads to the fluorinated product.[9]

The operative mechanism is likely dependent on the specific N-F reagent, the substrate, and the reaction conditions. For N-fluoropyridinium salts, evidence exists that supports both pathways under different circumstances.

Caption: Proposed mechanisms for electrophilic fluorination.

Safety and Handling: A Prudent Approach

While this compound is a relatively stable solid, appropriate safety precautions must be observed during its handling and use.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]

-

Ventilation: Handle the reagent in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[11]

-

Incompatible Materials: Avoid contact with strong acids and oxidizing agents.[12]

-

Storage: Store in a cool, dry place away from sources of ignition.[11]

The synthesis of this reagent involves elemental fluorine, which is extremely toxic and reactive. All work with fluorine must be conducted in specialized facilities by highly trained personnel.

Conclusion: A Valuable Tool for Fluorine Chemistry

This compound stands as a testament to the ongoing innovation in the field of fluorine chemistry. Its ease of handling, stability, and cost-effectiveness make it an attractive option for a variety of electrophilic fluorination reactions.[7][10] By understanding its synthesis, properties, and reactivity, researchers can effectively leverage this reagent to advance their synthetic programs, particularly in the design and development of novel fluorinated compounds for the pharmaceutical and agrochemical industries.

References

-

Umemoto, T., Yang, Y., & Hammond, G. B. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 17, 1752–1813. [Link]

-

Organic Syntheses Procedure. n-fluoropyridinium triflate. [Link]

- Lal, G. S., & Pez, G. P. (1992). A method of fluorinating by using this compound.

-

Singh, P., Singh, N., Kumar, A., & Singh, S. B. (2017). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagents directed towards the synthesis of heterocycles. Organic & Medicinal Chem IJ, 3(4), 555620. [Link]

- Differding, E., & Lang, R. W. (1995). 9. Introduction of Fluorine by N-F Compounds. In Houben-Weyl Methods of Organic Chemistry (Vol. 21e, pp. 433-496). Thieme.

-

Powers, D. C., & Ritter, T. (2019). Experimental and Theoretical Evidence for Nitrogen–Fluorine Halogen Bonding in Silver-Initiated Radical Fluorinations. Journal of the American Chemical Society, 141(29), 11461–11465. [Link]

-

Al-Masoudi, N. A. L., & Al-Soud, Y. A. (2020). Synthesis of various N-fluoropyridinium salts. ResearchGate. [Link]

-

Lal, G. S. (1993). This compound: a useful fluorinating agent. The Journal of Organic Chemistry, 58(10), 2791–2796. [Link]

-

Umemoto, T. (2006). N-Fluoropyridinium Salts, Synthesis and Fluorination Chemistry. In Advances in Organic Synthesis (Vol. 2, pp. 159-181). Bentham Science Publishers. [Link]

-

Lal, G. S., Pez, G. P., & Syvret, R. G. (1996). Electrophilic NF Fluorinating Agents. Chemical Reviews, 96(5), 1737–1756. [Link]

-

Wikipedia. (n.d.). Electrophilic fluorination. [Link]

-

Umemoto, T., & Hammond, G. B. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). Journal of Fluorine Chemistry, 259-260, 110003. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. [Link]

-

Jiao, N., & Song, S. (2020). Nitromethane-the secret of electrophilic fluorination reagent activation. Chinese Chemical Society. [Link]

-

ResearchGate. (n.d.). Umemoto's Reagent. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Role of Fluorinated Pyridines in Modern Drug Discovery. [Link]

-

Umemoto, T., Hammond, G. B., & Brown, H. C. (2017). Powerful, Thermally Stable, One-Pot-Preparable, and Recyclable Electrophilic Trifluoromethylating Agents: 2,8-Difluoro- and 2,3,7,8-Tetrafluoro-S-(trifluoromethyl)dibenzothiophenium Salts. The Journal of Organic Chemistry, 82(15), 7708–7719. [Link]

-

Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. [Link]

-

Bryn Mawr College. (n.d.). Electrophilic Fluorination. [Link]

-

Khan, I., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Current Organic Chemistry, 29. [Link]

-

Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry, 12(36), 6580–6589. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. WO1992012983A1 - A method of fluorinating by using this compound - Google Patents [patents.google.com]

- 8. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. (PDF) this compound: a useful fluorinating agent [academia.edu]

- 11. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Structure of N-Fluoropyridinium Pyridine Heptafluorodiborate: A Case of Mistaken Identity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Initially introduced as a novel and cost-effective electrophilic fluorinating agent, N-Fluoropyridinium pyridine heptafluorodiborate has been a subject of significant structural re-evaluation. This technical guide provides a comprehensive analysis of the compound, detailing its synthesis, spectroscopic characterization, and the subsequent correction of its initially proposed structure. We delve into the evidence that led to its reformulation as a co-crystal of N-fluoropyridinium tetrafluoroborate and pyridinium trifluorohydroxyborate, offering insights into the analytical techniques that uncovered this mistaken identity. This guide serves as a critical resource for researchers in fluorination chemistry, emphasizing the importance of rigorous structural elucidation in the development of new reagents.

Introduction: The Emergence of a New Fluorinating Agent

The quest for safe, selective, and efficient electrophilic fluorinating agents is a cornerstone of modern medicinal and materials chemistry. In this context, N-fluoropyridinium salts have emerged as a versatile class of reagents, offering tunable reactivity and ease of handling compared to hazardous alternatives like elemental fluorine.[1][2] In the early 1990s, a new reagent, purportedly this compound, was introduced.[3] Prepared from the reaction of fluorine with a pyridine-boron trifluoride complex, it was presented as a stable, crystalline solid with promising applications in organic synthesis.[3][4] Its initial proposed structure, featuring an N-fluoropyridinium cation, a neutral pyridine molecule, and a heptafluorodiborate anion ([B₂F₇]⁻), garnered significant interest.

The Initial Hypothesis: Structure and Synthesis

Proposed Molecular Structure

The initially reported structure of this compound is depicted below:

Caption: Proposed initial structure of this compound.

Synthesis Protocol

The synthesis of this compound was reported to involve the direct fluorination of a pyridine-boron trifluoride complex.[3]

Experimental Protocol: Synthesis of the Postulated this compound

-

Preparation of the Reaction Mixture: A solution of pyridine-boron trifluoride complex in a suitable inert solvent, such as acetonitrile, is prepared in a reaction vessel.

-

Fluorination: A diluted stream of fluorine gas (e.g., 10% F₂ in N₂) is bubbled through the solution at a controlled temperature, typically ranging from -40°C to ambient temperature.

-

Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting solid is then purified by recrystallization from an appropriate solvent system.

Caption: Synthetic workflow for the postulated this compound.

A Paradigm Shift: The Structural Re-evaluation

Subsequent investigations into the nature of the commercially available reagent revealed a significant discrepancy with the initially proposed structure. A pivotal study, utilizing single-crystal X-ray diffraction, demonstrated that the compound was, in fact, a 1:1 co-crystal of N-fluoropyridinium tetrafluoroborate and pyridinium trifluorohydroxyborate.[1]

This corrected structure, C₅H₅NF(C₅H₅NH)BF₄(BF₃OH), fundamentally alters the understanding of this reagent's composition.[1] The presence of a pyridinium cation (C₅H₅NH⁺) and a trifluorohydroxyborate anion ([BF₃OH]⁻) indicates that the reaction with fluorine and the pyridine-BF₃ complex is more complex than initially presumed, likely involving trace water.

Caption: Comparison of the initial and corrected structural components.

Spectroscopic Evidence and Analysis

A re-examination of the spectroscopic data in light of the corrected structure provides a more coherent interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data reported for a compound identified as "pyridine N-fluoropyridinium heptafluorodiborate" can now be re-interpreted as a composite spectrum of the two distinct cationic and anionic species in the co-crystal.

| Nucleus | Observed Chemical Shifts (ppm) and Interpretation |

| ¹H NMR | Signals corresponding to both the N-fluoropyridinium and pyridinium cations are observed. The downfield shifts are characteristic of the electron-withdrawing nature of the positively charged nitrogen atoms. |

| ¹⁹F NMR | Two distinct sets of signals are expected: one for the N-F fluorine of the N-fluoropyridinium cation and another for the tetrafluoroborate and trifluorohydroxyborate anions. The chemical shift for the N-F fluorine is typically observed in the range of +40 to +50 ppm (relative to CCl₃F). The [BF₄]⁻ anion gives a sharp signal around -150 ppm, while the [BF₃OH]⁻ would present a different chemical shift. |

| ¹¹B NMR | Signals corresponding to the boron atoms in both the [BF₄]⁻ and [BF₃OH]⁻ anions would be anticipated. |

| ¹³C NMR | Resonances for the carbon atoms of both the N-fluoropyridinium and pyridinium rings are present. |

Vibrational Spectroscopy

Infrared (IR) and Raman spectroscopy would also reflect the presence of the distinct functional groups in the co-crystal.

-

N-F Stretch: A characteristic vibration for the N-F bond in the N-fluoropyridinium cation.

-

N-H Stretch: A broad absorption band in the IR spectrum indicative of the N-H bond in the pyridinium cation.

-

B-F and B-O Stretches: Vibrational modes corresponding to the B-F bonds in both the tetrafluoroborate and trifluorohydroxyborate anions, as well as the B-O and O-H stretches from the trifluorohydroxyborate anion.

Mass Spectrometry

Mass spectrometry of the compound would be expected to show peaks corresponding to the individual cationic species (N-fluoropyridinium and pyridinium) and potentially fragments of the anions, although the non-volatile nature of the salt can make analysis challenging.[5]

The Heptafluorodiborate Anion ([B₂F₇]⁻): A Closer Look

Although the heptafluorodiborate anion is not present in the corrected structure of the fluorinating agent , it is a valid chemical species that has been observed in other contexts. The [B₂F₇]⁻ anion consists of two BF₃ units bridged by a fluoride ion.[6]

Caption: Structure of the heptafluorodiborate anion.

The bonding in the B-F-B bridge is a three-center, four-electron bond, which is a common motif in fluorine chemistry.

Implications for Fluorination Chemistry

The re-identification of this reagent as a co-crystal has significant implications for its use in fluorination reactions. The fluorinating power is derived solely from the N-fluoropyridinium cation. The presence of the pyridinium cation, an acidic species, could potentially influence the reaction mechanism and substrate compatibility. Researchers utilizing this reagent should be aware of its true composition to ensure reproducibility and to accurately interpret reaction outcomes.

The fluorinating ability of N-fluoropyridinium salts is well-established and depends on the substituents on the pyridine ring.[2] Electron-withdrawing groups enhance the electrophilicity of the fluorine atom, leading to a more powerful fluorinating agent.

Conclusion

The story of this compound is a compelling example of the self-correcting nature of science. While initially introduced with a different structure, rigorous analytical investigation revealed its true identity as a co-crystal of N-fluoropyridinium tetrafluoroborate and pyridinium trifluorohydroxyborate. This technical guide has provided a detailed account of this structural journey, from the initial synthesis and characterization to the definitive structural elucidation. For scientists in drug development and materials science, this case underscores the critical importance of comprehensive structural analysis for all reagents to ensure the reliability and predictability of chemical transformations.

References

- Umemoto, T., & Yang, Y. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 17, 1826–1903.

- Umemoto, T., Fukami, S., Tomizawa, G., Harasawa, K., Kawada, K., & Tomita, K. (1990). Power- and Structure-Variable Fluorinating Agents: The N-Fluoropyridinium Salt System. Journal of the American Chemical Society, 112(23), 8563–8575.

- Stavber, S., & Zupan, M. (1996). Chemistry of organo-halogenic molecules. 140. Role of the reagent structure on the transformations of hydroxy substituted organic molecules with the N-fluoro class of fluorinating reagents. The Journal of Organic Chemistry, 61(19), 6504–6508.

- Umemoto, T., Kawada, K., & Tomita, K. (1986). N-Fluoropyridinium triflate and its derivatives: useful fluorinating agents. Tetrahedron Letters, 27(37), 4465–4468.

- Poss, A. J., Van Der Puy, M., Nalewajek, D., Shia, G. A., Wagner, W. J., & Frenette, R. L. (1991). This compound: a useful fluorinating agent. The Journal of Organic Chemistry, 56(20), 5962–5964.

- Banks, R. E., Mohialdin-Khaffaf, S. N., Lal, G. S., Sharif, I., & Syvret, R. G. (1992). 1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: a novel family of electrophilic fluorinating agents.

- Lal, G. S., Pez, G. P., & Syvret, R. G. (1995). Electrophilic NF fluorinating agents. Chemical Reviews, 96(5), 1737–1756.

- Poss, A. J. (1992). A method of fluorinating by using this compound. U.S.

- Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with organosilicon reagents. Chemical Reviews, 97(3), 757–786.

- Kiselyov, A. S. (2005). Chemistry of N-fluoropyridinium salts. Chemical Society Reviews, 34(12), 1031-1037.

- Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of fluorine and fluorine-containing functional groups.

- Campbell, M. G., & Ritter, T. (2015). Modern carbon–fluorine bond forming reactions for aryl fluorides. Chemical Reviews, 115(2), 612-633.

- Gaboardi, M., & Cenedese, P. (2018). The B₂F₇⁻ anion.

- Crawford, M. (2024). Understanding the Impact of Non-Volatile Salts in Mass Spectrometry Analysis. Thermo Fisher Scientific.

- Umemoto, T. (2006). N-Fluoropyridinium Salts, Synthesis and Fluorination Chemistry. In Modern Organofluorine Chemistry-Synthetic Aspects (Vol. 2, pp. 159-181). Bentham Science Publishers.

Sources

- 1. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. (PDF) this compound: a useful fluorinating agent [academia.edu]

- 4. rsc.org [rsc.org]

- 5. rilastech.com [rilastech.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to N-Fluoropyridinium Pyridine Heptafluorodiborate: Synthesis, Applications, and Safe Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Controlled Electrophilic Fluorination

The strategic introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorination a critical tool for molecular design. Among the arsenal of fluorinating agents, electrophilic N-F reagents have emerged as a class of versatile and relatively safe compounds for the delivery of an "F+" equivalent. This guide provides a comprehensive technical overview of N-Fluoropyridinium pyridine heptafluorodiborate, a powerful yet nuanced electrophilic fluorinating agent.

Part 1: Core Chemical Identity and Properties

This compound, with the CAS Number 131307-35-2 , is a complex salt that serves as a source of electrophilic fluorine.[1][2] Its molecular formula is C10H10B2F8N2, and it has a molecular weight of 331.81 g/mol .[2] This compound is a moisture-sensitive and corrosive solid.[2][3] It is soluble in water and organic solvents.[2]

Structural Elucidation and a Note on Composition

While initially reported as this compound, subsequent analysis of a commercial sample by X-ray diffraction revealed a more complex structure: a 1:1 mixture of N-fluoropyridinium tetrafluoroborate and N-hydropyridinium trifluorohydroxyborate.[4] This highlights the importance of careful characterization of this reagent.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 131307-35-2 | [1][2] |

| Molecular Formula | C10H10B2F8N2 | [2] |

| Molecular Weight | 331.81 g/mol | [2] |

| Appearance | White solid | [5] |

| Melting Point | 198-201 °C | [2] |

| Solubility | Water and organic soluble | [2] |

| Sensitivity | Moisture sensitive | [2][3] |

Part 2: Synthesis and Mechanism of Action

Synthetic Pathway

The preparation of this compound involves the direct fluorination of a pyridine-boron trifluoride complex.[4][6]

Experimental Protocol: Synthesis of this compound [6]

-

Reactant Preparation: A solution of pyridine-boron trifluoride complex in a suitable inert solvent, such as acetonitrile, is prepared. Commercially available pyridine-boron trifluoride can be used, or it can be synthesized by passing boron trifluoride gas over pyridine.[6]

-

Fluorination: The solution is cooled to a low temperature, typically between -40°C and +35°C.[6] A diluted stream of fluorine gas (e.g., 10% F2 in N2) is then bubbled through the reaction mixture.[4]

-

Reaction Monitoring: The uptake of fluorine can be monitored by passing the effluent gas through a potassium iodide solution. A color change to dark brown indicates that fluorine is no longer being consumed by the reaction.[6]

-

Work-up: Once the reaction is complete, the product can be isolated by filtration and appropriate purification techniques.

Caption: Synthetic workflow for this compound.

Mechanism of Fluorination

N-Fluoropyridinium salts, including the heptafluorodiborate, act as electrophilic fluorinating agents, meaning they donate a fluorine cation (F+) to a nucleophilic substrate.[5][7] The reactivity of these reagents can be tuned by modifying the substituents on the pyridine ring.[8] In general, the reaction proceeds via a nucleophilic attack of the substrate on the electrophilic fluorine atom of the N-fluoropyridinium cation.

Part 3: Applications in Organic Synthesis

This compound is a versatile reagent for the fluorination of a wide range of organic compounds.[6]

Fluorination of Enol Derivatives and Activated Olefins

The reagent is particularly effective for the fluorination of enol acetates and trimethylsilyl enol ethers.[6] The reaction conditions can be tailored to the substrate, with enol acetates generally requiring higher temperatures (70-90°C) and trimethylsilyl enol ethers reacting at lower temperatures (0-10°C).[6] Other activated olefins are also suitable substrates for fluorination with this reagent.[6]

Fluorination of Aromatic Compounds

Aromatic compounds such as benzene and anisole can be fluorinated using this compound.[6]

Other Applications

The reagent has also been used for the fluorination of aliphatic compounds, such as Grignard reagents (e.g., l-octyl magnesium bromide), and sulfides.[6]

Sources

- 1. This compound | 131307-35-2 [chemicalbook.com]

- 2. chemwhat.com [chemwhat.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Fluoropyridinium triflate - Wikipedia [en.wikipedia.org]

- 6. WO1992012983A1 - A method of fluorinating by using this compound - Google Patents [patents.google.com]

- 7. N-Fluoropyridinium Triflate [organic-chemistry.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

The Modern Alchemist's Guide to Electrophilic Fluorination: A Deep Dive into the Mechanism of Action of N-Fluoropyridinium Salts

For the forward-thinking researcher in drug development and the meticulous scientist in organic synthesis, the quest for precise and efficient C-F bond formation is a constant pursuit. Among the diverse arsenal of modern fluorinating agents, N-fluoropyridinium salts have emerged as a versatile and tunable class of reagents. Their bench-top stability, coupled with the ability to modulate their reactivity, makes them indispensable tools for the selective introduction of fluorine into a vast array of organic molecules.

This technical guide provides an in-depth exploration of the core mechanisms governing the action of N-fluoropyridinium salts. Moving beyond a superficial overview, we will dissect the electronic and structural factors that dictate their fluorinating power, explore the subtle yet critical roles of counter-ions and solvents, and provide practical insights into harnessing their full potential while mitigating common side reactions.

The Heart of the Matter: The Electrophilic Fluorine Donor

N-fluoropyridinium salts are quaternary ammonium compounds characterized by a positively charged pyridinium ring with a fluorine atom directly attached to the nitrogen. This arrangement polarizes the N-F bond, rendering the fluorine atom electrophilic and poised for transfer to a nucleophilic substrate. The general structure consists of a substituted pyridinium cation and a non-nucleophilic counter-anion.

The true elegance of these reagents lies in their tunability. The electronic nature of the substituents on the pyridinium ring directly influences the electrophilicity of the fluorine atom. Electron-withdrawing groups enhance the fluorinating power by further polarizing the N-F bond, while electron-donating groups attenuate it.[1][2] This principle allows for the rational selection of a reagent with the appropriate reactivity for a given substrate, a crucial factor in minimizing side reactions.[1]

The Mechanistic Dichotomy: SN2 versus Single-Electron Transfer (SET)

The precise mechanism of fluorine transfer from N-fluoropyridinium salts to a nucleophile has been a subject of considerable investigation, with two primary pathways proposed: a direct bimolecular nucleophilic substitution (SN2) at the fluorine atom and a single-electron transfer (SET) mechanism.

The Prevailing SN2 Pathway

For a wide range of nucleophiles, including carbanions, enolates, and electron-rich aromatics, a wealth of experimental and computational evidence points towards a concerted SN2-type mechanism.[3] In this pathway, the nucleophile directly attacks the electrophilic fluorine atom, leading to the simultaneous cleavage of the N-F bond and the formation of the C-F bond.

This mechanism is supported by kinetic studies that show second-order kinetics, consistent with a bimolecular rate-determining step.[3] Furthermore, Hammett correlations for the fluorination of substituted aromatic compounds often yield negative ρ values, indicating a buildup of positive charge at the transition state, which is characteristic of an electrophilic attack.

Figure 1: Generalized SN2 mechanism for electrophilic fluorination.

The transition state of the SN2 reaction involves a linear or near-linear arrangement of the nucleophile, the fluorine atom, and the nitrogen atom of the pyridinium ring. Molecular orbital analysis suggests that the nucleophile's highest occupied molecular orbital (HOMO) interacts with the lowest unoccupied molecular orbital (LUMO) of the N-F bond, which is the σ* antibonding orbital. This interaction weakens the N-F bond and facilitates the formation of the new C-F bond.

The Single-Electron Transfer (SET) Pathway

While the SN2 mechanism is widely accepted for many substrates, the possibility of a SET pathway cannot be entirely dismissed, particularly for highly electron-rich nucleophiles and strongly oxidizing N-fluoropyridinium salts. In the SET mechanism, an electron is first transferred from the nucleophile to the N-fluoropyridinium salt, generating a radical cation of the nucleophile and a neutral N-fluoropyridinyl radical. These radical species can then recombine to form the fluorinated product.

Figure 2: Competing Single-Electron Transfer (SET) mechanism.

Evidence for the SET mechanism is often inferred from the observation of side products arising from radical intermediates. However, definitive proof can be elusive as the radical species may be short-lived and recombine within the solvent cage. For most practical applications involving common nucleophiles, the SN2 pathway is considered the dominant and operative mechanism.

Modulating Reactivity: A Systematic Approach

The ability to fine-tune the fluorinating power of N-fluoropyridinium salts is one of their most significant advantages. This is primarily achieved by altering the electronic properties of the pyridine ring.

| N-Fluoropyridinium Salt Substituents | Relative Fluorinating Power |

| 2,4,6-Trimethyl | Weakest |

| Unsubstituted | Weak |

| 3,5-Dichloro | Moderate |

| 2,6-Dichloro | Strong |

| Pentachloro | Strongest |

| Table 1: Relative fluorinating power of N-fluoropyridinium salts based on pyridine substituents.[1][2] |

This predictable trend allows for a rational selection of the appropriate reagent for a given transformation. For highly reactive nucleophiles such as enolates, a less powerful reagent like N-fluoro-2,4,6-trimethylpyridinium triflate is often sufficient and helps to avoid over-reaction or decomposition. Conversely, for less reactive substrates like unactivated aromatic rings, a more potent reagent such as N-fluoropentachloropyridinium triflate may be necessary to achieve a reasonable reaction rate.[1]

The Supporting Cast: Role of Counter-ion and Solvent

While the pyridinium cation is the primary determinant of reactivity, the counter-ion and solvent play crucial, albeit more subtle, roles in the overall efficiency and selectivity of the fluorination reaction.

Counter-ion Effects: The counter-ion is generally considered a "spectator" in the fluorine transfer step. However, its physical properties can influence the solubility and stability of the N-fluoropyridinium salt. Common counter-ions include triflate (OTf⁻), tetrafluoroborate (BF₄⁻), and hexafluorophosphate (PF₆⁻). Triflate salts often exhibit better solubility in common organic solvents compared to tetrafluoroborate salts, which can lead to improved reaction rates.[4] In some specific cases, the counter-ion can participate in side reactions. For instance, in the fluorination of glycals, the use of a tetrafluoroborate counter-ion can lead to the formation of difluorinated byproducts.[4]

Solvent Effects: The choice of solvent can significantly impact the reaction rate and, in some cases, the mechanistic pathway. Polar aprotic solvents like acetonitrile and dichloromethane are commonly used. The solvent's ability to solvate the charged N-fluoropyridinium salt and the transition state can influence the reaction kinetics. While systematic studies on solvent effects are somewhat limited, empirical evidence suggests that solvent choice should be optimized for substrate solubility and to ensure the stability of the fluorinating agent.

Practical Considerations and Experimental Protocols

Harnessing the full potential of N-fluoropyridinium salts requires careful attention to experimental detail. Below are representative protocols for the synthesis of a common N-fluoropyridinium salt and a general procedure for electrophilic fluorination.

Synthesis of N-Fluoropyridinium Triflate

This protocol outlines a general method for the preparation of N-fluoropyridinium triflate.

Figure 3: Workflow for the synthesis of N-fluoropyridinium triflate.

Step-by-Step Methodology:

-

Preparation: A solution of pyridine and sodium triflate in acetonitrile is prepared in a reaction vessel suitable for gas dispersion and low-temperature reactions.

-

Fluorination: The solution is cooled to the desired temperature (typically between -40 °C and -20 °C). A stream of dilute fluorine gas (e.g., 10% F₂ in N₂) is then bubbled through the solution with vigorous stirring.[1]

-

Monitoring: The reaction progress can be monitored by ¹⁹F NMR spectroscopy by observing the disappearance of the starting pyridine and the appearance of the N-fluoropyridinium salt signal.

-

Work-up: Upon completion, the reaction mixture is purged with an inert gas to remove any residual fluorine. The precipitated sodium salts are removed by filtration.

-

Isolation: The solvent is removed under reduced pressure to yield the crude N-fluoropyridinium triflate, which can be further purified by recrystallization.

Self-Validation: The identity and purity of the synthesized salt should be confirmed by spectroscopic methods, including ¹H NMR, ¹⁹F NMR, and IR spectroscopy, and by comparing the data to literature values.

General Protocol for Electrophilic Fluorination of a 1,3-Dicarbonyl Compound

This protocol provides a general procedure for the fluorination of an active methylene compound.

Step-by-Step Methodology:

-

Substrate Preparation: The 1,3-dicarbonyl compound is dissolved in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane) in a reaction flask under an inert atmosphere.

-

Base Addition (if necessary): For less acidic substrates, a non-nucleophilic base (e.g., a hindered amine) can be added to generate the enolate in situ.

-

Reagent Addition: The N-fluoropyridinium salt (typically 1.0-1.2 equivalents) is added to the solution at an appropriate temperature (ranging from ambient temperature to elevated temperatures, depending on the reactivity of the substrate and the fluorinating agent).

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching and Work-up: Once the reaction is complete, it is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The product is then extracted with an organic solvent.

-

Purification: The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

Self-Validation: The structure and purity of the fluorinated product should be confirmed by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.

Navigating the Pitfalls: Common Side Reactions and Mitigation Strategies

While N-fluoropyridinium salts are generally selective reagents, awareness of potential side reactions is crucial for successful application.

-

Dearomatization of Phenols: The fluorination of phenols can sometimes lead to the formation of dearomatized cyclohexadienones as byproducts. The regioselectivity (ortho- vs. para-fluorination) can also be challenging to control. Careful selection of the N-fluoropyridinium salt, solvent, and reaction temperature can help to minimize dearomatization and improve the desired regioselectivity. In some cases, using a zwitterionic N-fluoropyridinium salt has been shown to improve ortho-selectivity due to a proposed hydrogen-bonding interaction in the transition state.[1]

-

HF Elimination: N-F reagents that possess an alpha-proton can undergo elimination of HF under basic conditions, leading to decomposition of the reagent.[1] This is generally not a concern with N-fluoropyridinium salts themselves, but it is a known decomposition pathway for other classes of N-F reagents.

-

Over-fluorination: For highly activated substrates, the use of a potent N-fluoropyridinium salt can lead to the formation of di- or poly-fluorinated products. This can be mitigated by using a less reactive fluorinating agent or by carefully controlling the stoichiometry of the reagents.

Conclusion: A Powerful and Versatile Tool for Modern Synthesis

N-fluoropyridinium salts represent a cornerstone of modern electrophilic fluorination chemistry. Their modular nature, allowing for the fine-tuning of reactivity, provides chemists with an unparalleled level of control in the synthesis of fluorinated molecules. A thorough understanding of their mechanism of action, the factors influencing their reactivity, and potential side reactions is paramount to their effective and rational application. As the demand for complex fluorinated compounds in the pharmaceutical and agrochemical industries continues to grow, the strategic use of N-fluoropyridinium salts will undoubtedly play a pivotal role in advancing these fields.

References

-

Shalina, N., & Umemoto, T. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 17, 1752–1813. [Link]

-

Pankaj, S., Nutan, S., Amit, K., & Sunita, B. (2017). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagents directed towards the synthesis of heterocycles. Organic and Medicinal Chemistry International Journal, 3(4). [Link]

-

Wikipedia contributors. (2023, November 29). Electrophilic fluorination. In Wikipedia, The Free Encyclopedia. [Link]

-

Rozatian, N., Ashworth, I. W., Sandford, G., & Hodgson, D. R. W. (2018). A quantitative reactivity scale for electrophilic fluorinating reagents. Chemical Science, 9(40), 7837–7845. [Link]

-

Umemoto, T., Fukami, S., Nagayoshi, M., & Tomizawa, G. (1993). N-Fluoropyridinium Triflate. Organic Syntheses, 71, 147. [Link]

-

Umemoto, T. (2006). N-Fluoropyridinium Salts, Synthesis and Fluorination Chemistry. In Advances in Organic Synthesis (Vol. 2, pp. 159-181). Bentham Science Publishers. [Link]

-

Biswas, T. (2021, October 24). Electrophilic Fluorination using 3 different reagents [Video]. YouTube. [Link]

-

Burkart, M. D., Zhang, Z., Hung, S.-C., & Wong, C.-H. (1997). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 62(21), 7250–7253. [Link]

-

Muñoz, S. B., & Togni, A. (2019). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 119(1), 3-306. [Link]

-

Geng, C., Du, L., Liu, F., Zhu, R., & Liu, C. (2015). Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. RSC Advances, 5(42), 33385-33391. [Link]

-

Kiselyov, A. S. (2005). Chemistry of N-fluoropyridinium salts. Chemical Society Reviews, 34(12), 1031-1037. [Link]

-

Phipps, R. J., & Toste, F. D. (2011). Asymmetric electrophilic fluorination using an anionic chiral phase-transfer catalyst. Journal of the American Chemical Society, 133(51), 20764-20767. [Link]

-

Smith, A. M., & Gouverneur, V. (2023). para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination. Chemical Science, 14(46), 12895-12900. [Link]

-

Champagne, P. A., & Lectka, T. (2015). Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs. Accounts of Chemical Research, 48(4), 1165-1177. [Link]

-

Mayr, H., & Ofial, A. R. (2018). Kinetics of Electrophilic Fluorinations of Enamines and Carbanions: Comparison of the Fluorinating Power of N–F Reagents. Journal of the American Chemical Society, 140(36), 11435-11446. [Link]

Sources

discovery and development of N-F fluorinating agents

An In-depth Technical Guide to the Discovery and Development of N-F Fluorinating Agents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery, profoundly influencing the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients. This guide provides a comprehensive overview of the historical evolution, mechanistic underpinnings, and practical application of N-F fluorinating agents, the workhorse reagents that have made selective electrophilic fluorination a routine and indispensable tool in the synthetic chemist's arsenal. From the early, challenging reagents of the mid-20th century to the stable, versatile, and commercially available systems like Selectfluor® and N-Fluorobenzenesulfonimide (NFSI), we will explore the causal relationships behind their development, the logic of their reactivity, and the experimental protocols that enable their effective use.

The Imperative for Controlled Fluorination in Drug Discovery

The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—impart remarkable changes to the biological profile of a molecule. Introducing fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, modulate pKa to improve cell permeability, and increase binding affinity through favorable electrostatic interactions.

However, the direct use of elemental fluorine (F₂) is fraught with peril; it is exceptionally reactive, toxic, and corrosive, requiring specialized equipment and expertise.[1] This created a critical need for bench-stable, selective, and easy-to-handle reagents that could deliver an "electrophilic fluorine" equivalent (F⁺) to a nucleophilic substrate. The development of compounds featuring a nitrogen-fluorine (N-F) bond proved to be the pivotal breakthrough in this endeavor.[2][3]

Early Forays and Foundational Discoveries (1960s-1980s)

The journey towards modern N-F reagents was an incremental process marked by ingenuity and the overcoming of significant stability and reactivity challenges.

-

1964: A Glimmer of Potential with Perfluoro-N-fluoropiperidine: The story begins with the work of Banks and his colleagues, who reported in 1964 that perfluoro-N-fluoropiperidine could fluorinate a soft carbanion.[1] While a landmark discovery, the reagent was volatile, difficult to prepare in good yield, and its reactions were often low-yielding, limiting its practical utility.[1]

-

1983-1984: The Emergence of More Accessible Reagents: The 1980s saw the introduction of reagents that, while still possessing limitations, represented a significant step forward.

-

N-fluoro-2-pyridone (Purrington, 1983): Synthesized by the direct fluorination of 2-(trimethylsiloxy)pyridine, this reagent showed improved efficiency over its predecessors but suffered from instability.[1]

-

N-Fluoro-N-alkylsulfonamides (Barnette, 1984): This class of compounds, such as N-fluoro-N-tert-butylbenzenesulfonamide, were notably more stable and easier to handle.[1] Their fluorinating power, however, was relatively low, restricting their use to highly reactive substrates like carbanions and Grignard reagents.[1][4]

-

These early efforts were crucial. They established the principle that an N-F bond could serve as a source of electrophilic fluorine, but the field required a new design paradigm to achieve the high reactivity and stability needed for broad synthetic application.

A Paradigm Shift: The Golden Age of N-F Reagent Development (Late 1980s - 1990s)

The late 1980s and early 1990s witnessed a series of groundbreaking innovations that produced the highly reliable and powerful N-F reagents that are now staples in organic synthesis. The core insight driving this revolution was the understanding that decreasing the electron density at the nitrogen atom would dramatically increase the electrophilicity of the attached fluorine.

N-Fluoropyridinium Salts: Tunable Reactivity

In 1986, Umemoto and coworkers introduced N-fluoropyridinium salts, the first class of highly reactive, yet stable and easy-to-handle, fluorinating agents with wide applicability.[1][5]

-

Causality in Design: The initial pyridine-F₂ complex was found to be dangerously unstable.[1] Umemoto's key insight was that this complex could be stabilized by a straightforward counteranion exchange with a non-nucleophilic anion, such as triflate (OTf⁻) or tetrafluoroborate (BF₄⁻), to generate stable, crystalline salts.[1]

-

Tunable Power: A major advantage of this class is that the fluorinating power can be precisely controlled by adding electron-donating or electron-withdrawing substituents to the pyridine ring.[1][5] The reactivity increases as the pyridine ring becomes more electron-deficient, allowing chemists to match the reagent's power to the substrate's reactivity, thereby minimizing side reactions.[1][6]

N-Fluorosulfonimides: The Power of Dual Activation

Building on the concept of electron withdrawal, researchers developed N-fluorosulfonimides. The most prominent member of this class is N-Fluorobenzenesulfonimide (NFSI) , reported by Differding and Langlois in 1991.[1]

-

Mechanism of Activation: In NFSI, the nitrogen atom is bonded to two strongly electron-withdrawing sulfonyl groups. This dual activation significantly lowers the electron density on the nitrogen, making the attached fluorine atom highly electrophilic.[7]

-

Field-Proven Utility: NFSI is a stable, non-hygroscopic, crystalline solid that has become one of the most widely used electrophilic fluorinating agents.[1][8] It is particularly valued for its role as a "pure" fluorine donor, often avoiding the oxidative side reactions that can occur with other reagents.[8] This makes it ideal for delicate, metal-catalyzed C-H fluorination reactions.[8]

Quaternary Ammonium Salts: The Birth of Selectfluor®

In 1992, Banks et al. reported a new class of N-F reagents based on a 1,4-diazoniabicyclo[2.2.2]octane (DABCO) scaffold.[1] This line of research led to the development of 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) , which was commercialized under the trade name Selectfluor® .[1][9]

-

Structural Rationale: The DABCO framework provides a rigid, stable cationic core. The positive charge on the nitrogen atom to which the fluorine is attached makes it a powerful electrophilic source.

-

Impact on the Field: Selectfluor® is an exceptionally stable, non-hygroscopic, and safe-to-handle crystalline solid.[8][10] Its broad applicability for fluorinating a vast range of substrates—from activated C-H bonds and silyl enol ethers to aromatics and sulfides—has made it arguably the most popular and versatile electrophilic fluorinating agent in both academic and industrial laboratories.[8][10][11]

Caption: Logical progression from early N-F reagents to modern, stable systems.

Mechanistic Considerations: How N-F Reagents Work

The precise mechanism of fluorine transfer from an N-F reagent to a substrate can vary but is generally understood to be an electrophilic process where the electron-deficient fluorine atom is attacked by a nucleophile.[12] Two primary pathways are often considered:

-

Sₙ2-type Pathway: The nucleophile directly attacks the fluorine atom, with the nitrogen-containing moiety acting as the leaving group. This is analogous to a standard bimolecular nucleophilic substitution.

-

Single Electron Transfer (SET): In reactions with electron-rich substrates, an initial single electron transfer from the nucleophile to the N-F reagent can occur. This forms a radical cation of the substrate and a radical intermediate of the reagent, which then combine. Evidence for SET mechanisms has been observed in the fluorination of certain aromatic compounds.[1]

Caption: Generalized Sₙ2-type mechanism for electrophilic fluorination.

Comparative Analysis of Key N-F Reagents

The choice of an N-F reagent is a critical experimental parameter dictated by the nature of the substrate and the desired transformation.

| Feature | Selectfluor® | N-Fluorobenzenesulfonimide (NFSI) | N-Fluoropyridinium Salts |

| Class | Cationic (Quaternary Ammonium) | Neutral (Sulfonimide) | Cationic (Pyridinium) |

| Fluorinating Power | High to Very High | Moderate to High | Variable (Low to Very High) |

| Physical Form | Crystalline Solid | Crystalline Solid | Crystalline Solid |

| Handling | Excellent; non-hygroscopic, thermally stable.[8][9] | Good; stable, non-hygroscopic.[1][8] | Good; generally stable, some can be hygroscopic.[1] |

| Primary Use Case | Broad-spectrum fluorination of diverse nucleophiles.[10] | Selective fluorination, especially in metal-catalyzed and redox-sensitive reactions.[8] | Tunable fluorination where precise reactivity matching is needed.[1] |

| Side Reactions | Can act as an oxidant.[10] | Generally a "cleaner" fluorine source.[8] | Can lead to pyridine-derived byproducts. |

Experimental Protocol: Synthesis of an N-F Reagent

To provide a tangible understanding of the synthesis of these crucial reagents, the following protocol outlines the preparation of 1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts, the class of compounds to which Selectfluor® belongs. This self-validating system demonstrates the direct fluorination and counteranion stabilization central to their design.

Protocol: Synthesis of 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®)

This protocol is adapted from the historical development literature and should be performed with appropriate safety precautions in a fume hood.[1]

Step 1: Quaternization of DABCO

-

To a solution of 1,4-diazabicyclo[2.2.2]octane (DABCO) in a suitable solvent (e.g., acetonitrile), add an alkylating agent such as chloromethylating agent.

-

Stir the reaction mixture at room temperature until the monoquaternary ammonium salt precipitates.

-

Isolate the salt by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum.

Step 2: Fluorination and Counteranion Exchange

-

Suspend the monoquaternary ammonium salt in dry acetonitrile in a fluoropolymer reaction vessel cooled to -40 °C.

-

In the presence of sodium tetrafluoroborate (NaBF₄), bubble a mixture of 10% F₂ in N₂ gas through the suspension with vigorous stirring. The NaBF₄ provides the stable counteranion.

-

Monitor the reaction for the consumption of the starting material (e.g., by TLC or NMR analysis of aliquots).

-

Once the reaction is complete, purge the system with nitrogen gas to remove any residual fluorine.

-

Allow the mixture to warm to room temperature. The product, Selectfluor®, will precipitate as a white solid.

-

Isolate the crystalline product by filtration, wash with a small amount of cold acetonitrile, and dry under vacuum. The resulting white, crystalline solid is stable for long-term storage.

Conclusion and Future Outlook

The represent a triumph of rational chemical design, transforming a hazardous and specialized process into a routine synthetic operation. The evolution from volatile, unstable first-generation reagents to robust, crystalline solids like NFSI and Selectfluor® has revolutionized the synthesis of fluorinated molecules, directly impacting the fields of medicinal chemistry, agrochemicals, and materials science.[2]

Future research will likely focus on several key areas:

-

Catalytic Fluorination: Developing methods that use a catalytic amount of a transition metal or organocatalyst to transfer fluorine from an N-F reagent, improving atom economy.

-

Asymmetric Fluorination: Designing new chiral N-F reagents or chiral catalysts to enable the enantioselective synthesis of complex fluorinated molecules.

-

Sustainability: Exploring synthetic routes to N-F reagents that avoid the use of elemental fluorine, further enhancing the safety and environmental profile of fluorination chemistry.

The foundation built by the pioneers of N-F chemistry provides a robust platform from which chemists will continue to innovate, enabling the creation of next-generation pharmaceuticals and advanced materials.

References

-

Shain, D. & Slawin, A. M. Z. Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 14, 2436-2513. [Link]

-

Smith, J. et al. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules, 28(1), 123. [Link]

-

Rozatian, N. & Hodgson, D. R. W. Reactivities of electrophilic N–F fluorinating reagents. Chemical Communications, 57(5), 683-712. [Link]

-

Lal, G. S., Pez, G. P., & Syvret, R. G. Electrophilic NF Fluorinating Agents. Chemical Reviews, 96(5), 1737-1756. [Link]

-

Wikipedia contributors. Chlorofluorocarbon. Wikipedia, The Free Encyclopedia. [Link]

-

Baudoux, J. & Cahard, D. Electrophilic Fluorination with N–F Reagents. Organic Reactions. [Link]

-

Beilstein Journals. Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journals. [Link]

-

Sathyamurthy, N. et al. N-[18F]fluoro-N-alkylsulfonamides: novel reagents for mild and regioselective radiofluorination. International Journal of Radiation Applications and Instrumentation. Part A. Applied Radiation and Isotopes, 41(8), 733-738. [Link]

-

Bentham Science Publishers. Applications of Selectfluor in Organic Synthesis-A Quadrennial Update. Bentham Science. [Link]

-

Wikipedia contributors. Electrophilic fluorination. Wikipedia, The Free Encyclopedia. [Link]

-

Umemoto, T. N-Fluoropyridinium Salts, Synthesis and Fluorination Chemistry. Current Organic Synthesis, 2(4), 437-455. [Link]

-

Wikipedia contributors. Selectfluor. Wikipedia, The Free Encyclopedia. [Link]

Sources

- 1. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactivities of electrophilic N–F fluorinating reagents - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. organicreactions.org [organicreactions.org]

- 4. N-[18F]fluoro-N-alkylsulfonamides: novel reagents for mild and regioselective radiofluorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 8. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope | MDPI [mdpi.com]

- 9. Selectfluor - Wikipedia [en.wikipedia.org]

- 10. SelectFluor - Enamine [enamine.net]

- 11. benthamdirect.com [benthamdirect.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

N-Fluoropyridinium pyridine heptafluorodiborate molecular formula and weight

An In-Depth Technical Guide to N-Fluoropyridinium Pyridine Heptafluorodiborate

Abstract and Introduction

This compound is a stable, crystalline solid that belongs to the class of N-F electrophilic fluorinating agents.[1][2] The introduction of fluorine into organic molecules is of paramount importance in the pharmaceutical and agrochemical industries, as it can profoundly alter a compound's metabolic stability, binding affinity, and lipophilicity. Historically, the use of fluorinating agents such as elemental fluorine (F₂) was hampered by extreme reactivity and hazardous handling requirements.[3] The development of bench-stable N-F reagents represented a significant advancement, offering safer and more selective alternatives.[3]

This guide provides a comprehensive overview of this compound, detailing its core physicochemical properties, a robust synthesis protocol that mitigates common hazards, and its applications as a versatile fluorinating agent for a range of organic substrates. The information is tailored for researchers, chemists, and drug development professionals seeking to leverage this reagent in their synthetic endeavors.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. This data provides the foundational knowledge required for its effective use in a laboratory setting.

| Property | Data | Source(s) |

| Molecular Formula | C₁₀H₁₀B₂F₈N₂ | [4] |

| Molecular Weight | 331.81 g/mol | Calculated |

| CAS Number | 131307-35-2 | [2] |

| Appearance | Solid | [2] |

| Melting Point | 196-201 °C | [1][2] |

| Sensitivity | Moisture Sensitive | [2][5] |

Synthesis and Mechanism